molecular formula C7H12O3S B14212457 3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione CAS No. 833452-46-3

3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B14212457
CAS No.: 833452-46-3
M. Wt: 176.24 g/mol
InChI Key: PZGGDMOEVLEKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound that belongs to the class of organosulfur compounds It features a six-membered ring containing both sulfur and oxygen atoms, with a prop-2-en-1-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and oxygen functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process. The choice of solvents, reagents, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and oxygen atoms can form bonds with active sites on enzymes, influencing their activity. Additionally, the prop-2-en-1-yl group can participate in various chemical reactions within biological systems, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: A compound with a similar prop-2-en-1-yl group but different ring structure.

    2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: Another organosulfur compound with comparable functional groups.

Uniqueness

3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to its six-membered ring structure containing both sulfur and oxygen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

833452-46-3

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

3-prop-2-enyloxathiane 2,2-dioxide

InChI

InChI=1S/C7H12O3S/c1-2-4-7-5-3-6-10-11(7,8)9/h2,7H,1,3-6H2

InChI Key

PZGGDMOEVLEKRX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCOS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.